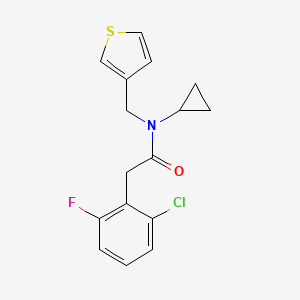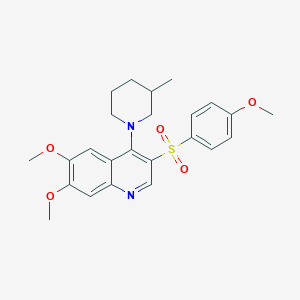
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as DMQX, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, as part of the broader quinoline derivatives, is involved in various synthetic and structural analyses in scientific research. Quinoline derivatives have been synthesized and analyzed for their potential in different applications, including medicinal chemistry and material science.
Synthesis of Metabolites : For example, the synthesis of metabolites related to quinoline derivatives showcases the compound's relevance in creating pharmacologically active metabolites through efficient synthetic routes. Such syntheses involve protective group strategies and novel compound formation through cyclization processes (Mizuno et al., 2006).
Large-Scale Synthesis : The practical and large-scale synthesis of quinoline derivatives underlines their importance in pharmaceutical manufacturing. The use of readily available starting materials and efficient synthetic steps exemplifies the compound's role in the scalable production of pharmaceutically active compounds (Bänziger et al., 2000).
Fluorescence and Quantum Chemical Investigations : Quinoline derivatives have also been the subject of fluorescence and quantum chemical studies, indicating their potential in material science and sensor technology. Such research explores the structural and electronic properties of quinoline derivatives, contributing to the development of new materials with specific optical properties (Le et al., 2020).
Pharmacological Applications
Quinoline derivatives, including the specified compound, are investigated for their pharmacological activities, demonstrating their potential in drug development and therapeutic applications.
Inhibitors of Src Kinase Activity : Optimization of quinoline derivatives for potent inhibition of Src kinase activity highlights their therapeutic potential in cancer treatment. Such studies aim to improve the compound's efficacy against cancer cell proliferation and tumor growth (Boschelli et al., 2001).
PDGF Receptor Tyrosine Kinase Inhibitors : The development of quinoline derivatives as inhibitors of the PDGF receptor tyrosine kinase underlines their application in treating diseases associated with this enzyme's dysregulation. These compounds are prepared through Friedlander condensation and palladium-catalyzed coupling, showing significant inhibition of PDGF-RTK activity (Maguire et al., 1994).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-16-6-5-11-26(15-16)24-19-12-21(30-3)22(31-4)13-20(19)25-14-23(24)32(27,28)18-9-7-17(29-2)8-10-18/h7-10,12-14,16H,5-6,11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYURXSJRDURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

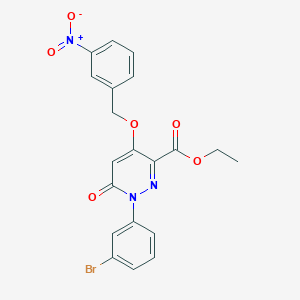
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)
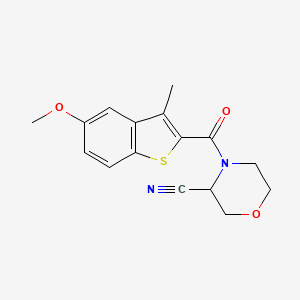
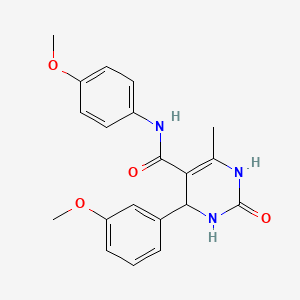
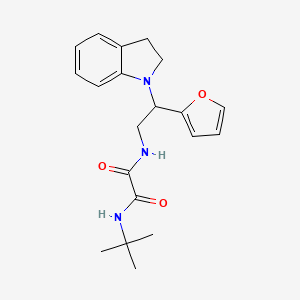
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)


